Cas no 10444-33-4 (Ethyl 2-Acetyl-4-cyanobutanoate)

Ethyl 2-Acetyl-4-cyanobutanoate structure
10444-33-4 structure
Product Name:Ethyl 2-Acetyl-4-cyanobutanoate
CAS No:10444-33-4
MF:C9H13NO3
MW:183.204422712326
CID:1143129
PubChem ID:13328085
Update Time:2025-11-02

Ethyl 2-Acetyl-4-cyanobutanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(2-cyanoethyl)-3-oxobutanoate
    • EN300-21790
    • 2-(2-Cyan-aethyl)-acetessigsaeure-aethylester
    • AC1Q3245
    • ethyl 2-(2-cyanoethyl)-acetoacetate
    • CTK0G6327
    • 2-(2-cyano-ethyl)-acetoacetic acid ethyl ester
    • Butanoic acid, 2-(2-cyanoethyl)-3-oxo-, ethyl ester
    • 1-cyano-4-oxo-3-pentanecarboxylate
    • 2-&lt
    • 2-Cyano-ethyl&gt
    • -3-oxo-butansaeureethylester
    • AGN-PC-00M2SY
    • AG-C-10417
    • Ethyl 2-acetyl-4-cyanobutyrate
    • 2-<2-Cyano-ethyl>-3-oxo-butansaeureethylester
    • 2-ACETYL-4-CYANO-BUTYRIC ACID ETHYL ESTER
    • DTXSID90536949
    • 4-ethoxycarbonyl-5-ketocapronitrile
    • ethyl 2-acetyl-4-cyanobutanoate
    • MFCD00463796
    • CS-0206225
    • JFQTXHMZBZRXET-UHFFFAOYSA-N
    • Z119974118
    • ALBB-027442
    • DA-15993
    • ethyl2-acetyl-4-cyanobutanoate
    • AKOS002673965
    • SCHEMBL855064
    • AKOS016042325
    • 10444-33-4
    • BS-25773
    • Ethyl 2-Acetyl-4-cyanobutanoate
    • Inchi: 1S/C9H13NO3/c1-3-13-9(12)8(7(2)11)5-4-6-10/h8H,3-5H2,1-2H3
    • InChI Key: JFQTXHMZBZRXET-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C(C)=O)CCC#N)=O

Computed Properties

  • Exact Mass: 183.09000
  • Monoisotopic Mass: 183.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 315.5±32.0 °C at 760 mmHg
  • Flash Point: 137.0±15.3 °C
  • PSA: 67.16000
  • LogP: 1.05848
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

Ethyl 2-Acetyl-4-cyanobutanoate Pricemore >>

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TRC
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Additional information on Ethyl 2-Acetyl-4-cyanobutanoate

Comprehensive Analysis of Ethyl 2-Acetyl-4-cyanobutanoate (CAS No. 10444-33-4): Properties, Applications, and Industry Trends

Ethyl 2-Acetyl-4-cyanobutanoate (CAS No. 10444-33-4) is a versatile organic compound with a molecular structure combining ester, ketone, and nitrile functional groups. This unique combination grants it broad utility in pharmaceutical intermediates, specialty chemicals, and flavor/fragrance synthesis. As demand for high-purity fine chemicals surges in 2024, researchers increasingly focus on its stereoselective reactions and green synthesis pathways.

The compound's dual reactivity sites (carbonyl and cyano groups) enable diverse transformations, making it valuable for constructing heterocyclic frameworks—a hot topic in drug discovery forums. Recent patents highlight its role in producing chiral building blocks for CNS drugs, aligning with the pharmaceutical industry's push toward targeted therapeutics. Analytical studies using HPLC-MS confirm its stability under mild conditions, addressing common queries about compound storage requirements.

In material science, 10444-33-4 serves as a precursor for UV-absorbing polymers, responding to growing interest in light-stabilized coatings. Manufacturers now emphasize solvent-free production methods to meet sustainability goals, a trend reflected in Google Scholar's most-downloaded papers. The compound's low ecotoxicity profile (OECD 301D tested) positions it favorably amid tightening REACH regulations—a frequent search term among EU chemical distributors.

Quality specifications typically require ≥98% purity (by GC analysis), with particular attention to water content (<0.5%) for sensitive applications. Forum discussions often inquire about scalable purification techniques, to which recent studies propose molecular distillation as optimal. The ethyl ester moiety enhances lipid solubility, explaining its preference over methyl analogs in prodrug development—a rising focus area in PubMed-indexed research.

Market analysts note 12% annual growth in demand for cyanobutanoate derivatives, driven by Asia-Pacific's expanding contract manufacturing sector. Technical documents frequently address compatibility with common reagents, with particular interest in its Grignard reaction behavior. The compound's crystallization characteristics (mp 32-34°C) make it suitable for continuous flow chemistry setups—a trending search phrase in 2024.

Innovative applications include its use in bioorthogonal chemistry for diagnostic probes, capitalizing on the nitrile group's click reactivity. Safety data sheets emphasize standard organic lab precautions, though its vapor pressure (0.01 mmHg at 25°C) minimizes inhalation risks. Process chemists frequently search for catalytic hydrogenation conditions to convert the cyano group—an operation requiring controlled exotherm management.

Emerging research explores enzymatic resolution of Ethyl 2-Acetyl-4-cyanobutanoate enantiomers using modified lipases, responding to industry needs for chiral purity. Its logP value (1.8) and hydrogen bond acceptors (4) make it a frequent subject in QSAR modeling discussions. Regulatory databases show increasing PMN submissions referencing this CAS number, indicating expanding commercial applications.

Technical FAQs often concern NMR spectral data (characteristic peaks at 1.3 ppm for ethyl CH3 and 2.6 ppm for CH2CN) and column selection for analysis. The compound's degradation products under basic conditions are well-documented, addressing stability questions in formulation development. Recent optimization studies highlight microwave-assisted synthesis as reducing reaction times by 60% compared to conventional methods.

In fragrance applications, its fruity-woody odor profile (threshold 50 ppb) gains attention in niche perfumery circles. Supply chain data indicates most GMP-grade material originates from EU facilities with ISO 9001 certification—a key consideration for pharmaceutical buyers. The compound's photostability (tested per ICH Q1B) makes it suitable for light-sensitive formulations, a growing market segment.

Future directions include exploring its metal-chelating properties for catalytic systems and bioconjugation applications. Academic interest persists in its cyclization reactions to form pyrrolidine derivatives—a structure prevalent in alkaloid synthesis. With proper ventilation controls and personal protective equipment, handling remains straightforward, as confirmed by recent occupational exposure assessments.

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